![molecular formula C23H27N5O2 B12271878 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B12271878.png)
3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and azetidine intermediates, followed by their coupling and subsequent cyclization to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and benzodiazole moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting interactions with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with biological targets relevant to various diseases.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism by which 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds containing the benzodiazole moiety, such as benzimidazole, share some structural similarities.
Azetidine Derivatives: Compounds with the azetidine ring, like azetidine-2-carboxylic acid, are structurally related.
Pyrimidinone Derivatives: Compounds like 4-hydroxy-2-methylpyrimidine share the pyrimidinone core.
Uniqueness
What sets 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one apart is the combination of these three distinct heterocyclic structures in a single molecule. This unique arrangement imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C23H27N5O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one |
InChI |
InChI=1S/C23H27N5O2/c1-23(2,3)22-25-17-6-4-5-7-19(17)28(22)16-11-26(12-16)21(30)13-27-14-24-18(10-20(27)29)15-8-9-15/h4-7,10,14-16H,8-9,11-13H2,1-3H3 |
InChI Key |
OHWCNYJDIRTWED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CN4C=NC(=CC4=O)C5CC5 |
Origin of Product |
United States |
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